molecular formula C6H11NS B3105091 3-Thia-8-azabicyclo[3.2.1]octane CAS No. 1520084-35-8

3-Thia-8-azabicyclo[3.2.1]octane

Cat. No.: B3105091
CAS No.: 1520084-35-8
M. Wt: 129.23
InChI Key: KKFWTILQWZEETO-UHFFFAOYSA-N
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Description

3-Thia-8-azabicyclo[3.2.1]octane is a bicyclic compound that features both sulfur and nitrogen atoms within its structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Mechanism of Action

Target of Action

The 3-Thia-8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . These alkaloids are known to interact with various targets in the body, particularly the central nervous system, and have been used in the treatment of various conditions.

Mode of Action

The exact mode of action of 3-Thia-8-azabicyclo[32It is known that tropane alkaloids, which share the same core structure, interact with their targets by binding to specific receptors, leading to changes in cellular function . The stereochemistry of the compound plays a crucial role in its interaction with its targets .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by tropane alkaloids, given their structural similarities . Tropane alkaloids are known to affect various biochemical pathways, particularly those involving neurotransmitters in the central nervous system.

Pharmacokinetics

The pharmacokinetics of 3-Thia-8-azabicyclo[32Like other tropane alkaloids, it is likely to be absorbed, distributed, metabolized, and excreted by the body in a manner that affects its bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide array of biological activities displayed by tropane alkaloids . These effects could range from changes in neurotransmitter levels to alterations in cellular signaling pathways.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as diet and lifestyle .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Thia-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and nitrogen atoms within the bicyclic structure .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as tempo oxoammonium tetrafluoroborate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .

Properties

IUPAC Name

3-thia-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFWTILQWZEETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CSCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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